
Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis and Interaction Studies
The compound has been structurally analyzed through techniques like crystal structure, Hirshfeld surface analysis, and DFT studies, revealing a complex structure with interactions that stabilize its form. This type of compound's structure and interactions are crucial for understanding its potential uses in various fields such as material science or drug design (Filali Baba et al., 2019).
Antimicrobial Properties
Synthesis and characterization of compounds related to Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate have shown potential antimicrobial properties. The compounds have been tested against various bacterial and fungal strains, indicating their use in developing new antimicrobial agents (Desai et al., 2007; Ahmed et al., 2006).
Spectroscopic Analysis and Molecular Docking
The compound has undergone comprehensive spectroscopic analysis (FT-IR, FT-Raman, NMR) and molecular docking studies. These studies help understand the compound's interactions at the molecular level, which is vital for drug design and other applications where molecular binding is crucial (El-Azab et al., 2016).
Potential in Cancer Therapy
This compound derivatives have shown potent cytotoxic activity against various human cancer cell lines. This indicates their potential use in developing new anticancer therapies, making them an interesting subject for further research in medical science (Riadi et al., 2021; Nguyen et al., 2019).
Corrosion Inhibition
Studies on related compounds have shown potential as corrosion inhibitors for metals. Understanding the molecular structure and inhibition efficiency relationship is crucial for industries where metal preservation is essential (Zarrouk et al., 2014).
作用機序
Target of Action
Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry.
Mode of Action
It can be inferred from related compounds that it may involve nucleophilic substitution reactions . In such reactions, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, replaces a functional group in another molecule.
Biochemical Pathways
It’s plausible that it could influence the pathways involving the suzuki–miyaura cross-coupling reaction , given its potential role as a reagent in such reactions.
Result of Action
Based on its potential role in the suzuki–miyaura cross-coupling reaction , it could facilitate the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.
特性
IUPAC Name |
ethyl 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-2-25-19(23)13-26-18-5-3-4-17-16(18)10-11-22(20(17)24)12-14-6-8-15(21)9-7-14/h3-9H,2,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSINOSNTRDZJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)
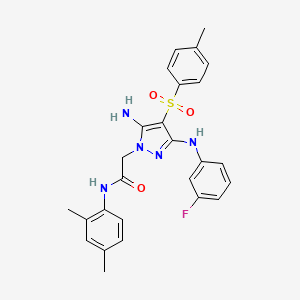
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)
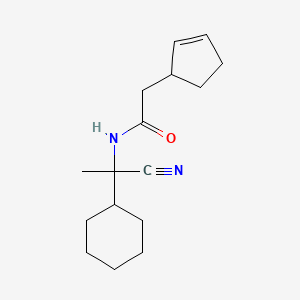
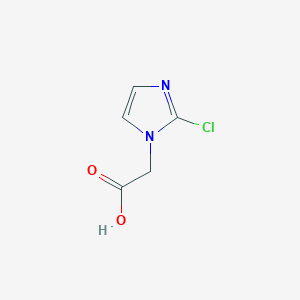
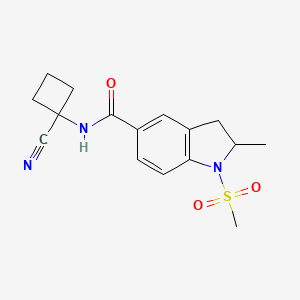

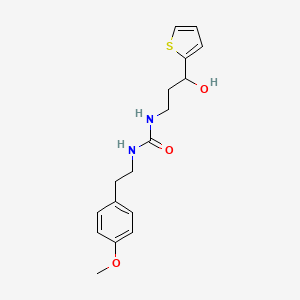
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
